molecular formula C37H67N9O11 B1575500 MART-1(27-35)

MART-1(27-35)

Cat. No.: B1575500
M. Wt: 813.98
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Identity and Classification

The melanoma antigen recognized by T cells 1 (27-35) peptide represents a specific nonameric fragment derived from the larger melanoma antigen recognized by T cells 1 protein. This peptide exhibits distinct molecular characteristics that define its chemical identity and biological function. The compound possesses a molecular formula of C37H67N9O11 and demonstrates a calculated molecular weight of 814 daltons. According to PubChem chemical database records, an alternative molecular weight of 874.0 grams per mole has been reported for certain salt forms of the peptide.

The chemical structure of the melanoma antigen recognized by T cells 1 (27-35) peptide follows the sequence alanine-alanine-glycine-isoleucine-glycine-isoleucine-leucine-threonine-valine, which can be represented in single-letter amino acid code as AAGIGILTV. This linear peptide chain contains nine amino acid residues that form the minimal epitope necessary for recognition by melanoma-specific cytotoxic T lymphocytes. The peptide exists predominantly as a lyophilized powder under standard storage conditions and demonstrates stability when maintained at temperatures of negative twenty degrees Celsius.

Table 1: Molecular Properties of Melanoma Antigen Recognized by T cells 1 (27-35) Peptide

Property Value Reference
Amino Acid Sequence Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val
Single Letter Code AAGIGILTV
Molecular Formula C37H67N9O11
Molecular Weight 814 Da
Alternative Molecular Weight 874.0 g/mol
Physical Form Lyophilized powder
Purity >95%

The peptide demonstrates specific binding characteristics to major histocompatibility complex class I molecules, particularly human leukocyte antigen A2. Structural studies have revealed that the melanoma antigen recognized by T cells 1 (27-35) peptide adopts an extended conformation when bound to human leukocyte antigen A2, which differs significantly from the bulged conformation observed in longer peptide variants. This conformational specificity influences the peptide's interaction with T cell receptors and determines its immunogenic properties.

Historical Discovery and Nomenclature

The identification and characterization of the melanoma antigen recognized by T cells 1 (27-35) peptide emerged from landmark research conducted in the early 1990s. The peptide was first identified through systematic screening of synthetic peptides derived from the melanoma antigen recognized by T cells 1 protein by Kawakami and colleagues at the National Cancer Institute. Their pioneering work, published in 1994, demonstrated that among twenty-three synthesized peptides based on known human leukocyte antigen A2.1 peptide binding motifs, the nonameric sequence AAGIGILTV showed the most effective capacity for sensitizing target cells for tumor-infiltrating lymphocyte lysis.

The nomenclature of this peptide reflects its origin from the melanoma antigen recognized by T cells 1 protein, which itself received its designation from the research group led by Kawakami. Simultaneously, independent research conducted by Coulie and colleagues in Belgium identified the same antigen using the alternative designation "Melan-A," presumably as an abbreviation for "melanocyte antigen". This dual nomenclature system has persisted in the scientific literature, with both terms remaining in common usage to describe the parent protein and its derived peptide fragments.

The discovery process involved extensive functional screening using tumor-infiltrating lymphocytes derived from ten different melanoma patients. Researchers found that nine out of ten human leukocyte antigen A2-restricted melanoma-specific cytotoxic T lymphocyte populations recognized the AAGIGILTV peptide when presented on target cells. This high frequency of recognition established the peptide as an immunodominant epitope and highlighted its potential significance for immunotherapeutic applications.

Table 2: Historical Timeline of Melanoma Antigen Recognized by T cells 1 (27-35) Discovery

Year Milestone Research Group Key Finding
1994 Initial gene cloning Kawakami et al. Identification of melanoma antigen recognized by T cells 1 gene
1994 Epitope mapping Kawakami et al. Discovery of AAGIGILTV as immunodominant peptide
1994 Independent discovery Coulie et al. Identification of Melan-A antigen
2007 Structural analysis Multiple groups Crystal structure determination of peptide-major histocompatibility complex complexes

Relation to MLANA Gene Expression

The melanoma antigen recognized by T cells 1 (27-35) peptide originates from the MLANA gene, which encodes the melanoma antigen recognized by T cells 1 protein, also known as Melan-A. The MLANA gene, designated with the HUGO Gene Nomenclature Committee identifier 7124 and National Center for Biotechnology Information Gene identifier 2315, represents a protein-coding gene located on human chromosome 9. The gene produces a putative transmembrane protein consisting of 118 amino acids with a molecular weight of approximately 13 kilodaltons.

The expression pattern of the MLANA gene demonstrates remarkable tissue specificity, being restricted primarily to melanocytes and melanocyte-containing tissues. According to gene expression databases, MLANA demonstrates high expression levels in normal skin and retinal tissues but remains absent from most other normal tissue types. This restricted expression pattern contributes to the peptide's utility as a melanocyte-specific marker and explains its relevance in melanoma diagnosis and treatment.

The MLANA gene product functions as a melanocyte differentiation antigen that plays crucial roles in melanosome biogenesis. Research has shown that the protein ensures the stability of G protein-coupled receptor 143 and plays a vital role in the expression, stability, trafficking, and processing of premelanosome protein, which is critical for stage II melanosome formation. The (27-35) peptide fragment represents a naturally processed epitope that becomes presented on the cell surface through major histocompatibility complex class I pathway processing.

Regulatory mechanisms controlling MLANA gene expression involve the microphthalmia-associated transcription factor, a master regulator of melanocyte development and function. This transcriptional control ensures that the melanoma antigen recognized by T cells 1 (27-35) peptide becomes available for immune recognition specifically in melanocytic cell populations, creating the foundation for its role as a tumor-associated antigen in melanoma.

Significance in Melanocyte Biology

The melanoma antigen recognized by T cells 1 (27-35) peptide serves as a critical biomarker for melanocyte differentiation and function within normal skin physiology. In healthy melanocytes, the peptide represents a naturally processed fragment of the melanoma antigen recognized by T cells 1 protein that becomes presented on the cell surface through the major histocompatibility complex class I presentation pathway. This presentation occurs as part of normal cellular processes and contributes to immune surveillance mechanisms that monitor cellular integrity and function.

Within melanocyte biology, the parent protein from which the (27-35) peptide derives plays essential roles in melanosome development and maturation. The protein localizes to endoplasmic reticulum membranes, melanosomes, and trans-Golgi network structures, where it facilitates proper organelle biogenesis. The (27-35) peptide fragment, through its presentation on major histocompatibility complex molecules, serves as a molecular signature that identifies cells of melanocytic lineage to the immune system.

Research has demonstrated that healthy human leukocyte antigen A2-positive individuals maintain substantial populations of melanoma antigen recognized by T cells 1-specific circulating cytotoxic T lymphocytes, with frequencies reaching as high as one in one thousand peripheral blood lymphocytes. This remarkable prevalence suggests that the (27-35) peptide plays a fundamental role in immune system education and tolerance mechanisms related to melanocyte recognition. The high precursor frequency of peptide-specific T cells makes it an valuable positive control for T cell priming experiments in immunological research.

Table 3: Biological Functions of Melanoma Antigen Recognized by T cells 1 (27-35) in Melanocyte Biology

Function Description Evidence Level
Immune surveillance marker Identifies melanocytic cells to immune system High
Melanosome biogenesis indicator Reflects proper organelle development Moderate
Differentiation marker Indicates melanocyte lineage commitment High
T cell education antigen Participates in immune tolerance mechanisms Moderate

The significance of the melanoma antigen recognized by T cells 1 (27-35) peptide extends to its role in maintaining immune homeostasis within skin tissues. The peptide's presentation allows for continuous monitoring of melanocyte health and function by the adaptive immune system. This surveillance mechanism becomes particularly important given the melanocyte's role in producing melanin pigment and protecting against ultraviolet radiation damage. The stable presentation of the (27-35) peptide epitope provides a consistent molecular signature that enables immune cells to distinguish between healthy melanocytes and potentially transformed or damaged cells that might present altered peptide repertoires.

Properties

Molecular Formula

C37H67N9O11

Molecular Weight

813.98

sequence

AAGIGILTV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma antigen recognized by T-cells 1 (27-35); MART-1(27-35)

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Stability

Modifications to MART-1(27-35) have focused on enhancing HLA-A2 binding and complex stability (Table 1):

Compound Modification Half-Life (h) Binding Affinity (Relative to Native) Key Findings
Native MART-1(27-35) None 4.4 1.0x Baseline immunogenicity; moderate stability
[Leu²⁸, β-HIle³⁰]MART-1(27-35) Leu²⁸ substitution; β-amino acid at Ile³⁰ 6.9 2.5x Enhanced HLA-A2 binding and prolonged stability; retains TCR recognition
MART-1(26-35) Extended N-terminus (26-35 decamer) 3.2 → 16.9* 1.8x Anchor modifications (e.g., Leu²⁶) increase stability 5.3-fold
Melan-A/MART-1(27-35) 1L Superagonist substitution (residue 1) N/A 3.0x Resists IL-2 inhibition by tumor-derived antagonists; enhances T-cell activation

*Half-life increased from 3.2 h (native decamer) to 16.9 h after anchor modification .

Key Insights :

  • Anchor Residues : Modifying anchor residues (e.g., position 2 or 9) improves HLA-A2 binding. For example, MART-1(26-35) decamer shows a 5.3-fold increase in half-life after anchor optimization .
  • β-Amino Acids: Substituting Ile³⁰ with β-hydroxyisoleucine ([Leu²⁸, β-HIle³⁰]MART-1) enhances stability without disrupting TCR interaction .
  • Superagonist Analogues: Melan-A/MART-1(27-35) 1L overcomes tumor-induced immunosuppression by boosting IL-2 production, unlike the parental peptide .
Immunological Efficacy

MART-1(27-35) and its analogues exhibit divergent immune outcomes (Table 2):

Study Context Compound Used Immune Response Outcome Reference
DC Vaccination (Intradermal) Native MART-1(27-35) Increased IFN-γ+ T cells; no clinical correlation
DC Vaccination (Intravenous) Native MART-1(27-35) Weaker T-cell activation vs. intradermal route
In Vitro Sensitization Melan-A/MART-1(27-35) 1L Resistant to IL-2 inhibition; enhanced tumor lysis
Clinical Trial (Vaccine) MART-1(27-35) + gp100:209-217 44% response rate (MART-1); lower efficacy in high-dose regimens

Key Findings :

  • Administration Route: Intradermal delivery of peptide-pulsed dendritic cells (DCs) elicits stronger T-cell responses than intravenous .
  • Dose Dependency : High-dose vaccination paradoxically reduces response rates, possibly due to T-cell exhaustion .
  • Cross-Reactivity : MART-1(27-35)-specific CTLs recognize mimic peptides from HSV-1 glycoprotein C and self-proteins, suggesting epitope spreading amplifies antitumor responses .
Epitope Mimicry and Cross-Reactivity

MART-1(27-35) shares structural homology with peptides from pathogens and self-antigens (Table 3):

Mimic Peptide Source Sequence Similarity Functional Impact Reference
HSV-1 Glycoprotein C Residues 414-422 Sensitizes T2 cells for lysis by anti-MART-1 CTLs
Human Tyrosinase Residues 368-376 Partial agonist; induces suboptimal T-cell activation
Bacterial Proteins Variable (e.g., E. coli enzymes) Activates cross-reactive CTLs in HLA-A2+ individuals

Implications :

  • Pathogen-Driven Immunity: Exposure to viral/bacterial mimics may prime anti-MART-1 responses in melanoma patients .
  • Therapeutic Risks : Self-mimics (e.g., tyrosinase peptides) may induce tolerance or autoimmunity .

Preparation Methods

Synthesis of MART-1(27-35)

Solid-Phase Peptide Synthesis (SPPS):
The primary method for preparing MART-1(27-35) peptides is solid-phase peptide synthesis, a well-established technique for producing peptides with high purity and yield. The process involves sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and deprotection steps to release the final peptide.

  • Amino Acid Sequence: AAGIGILTV
  • Synthesis Details: Typically, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for protecting amino groups during synthesis. The peptide is assembled from the C-terminus (valine) to the N-terminus (alanine) on a solid resin.
  • Cleavage and Purification: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) to achieve >95% purity.

Peptide Modifications for Enhanced Stability and Immunogenicity

Research has shown that modifications to the MART-1(27-35) peptide can improve its binding affinity to MHC molecules and recognition by T cells:

  • Leucine Substitution at Position 27: A leucine substitution at amino acid 27 (27L) improves binding to HLA-A*0201, enhancing immunogenicity. This modified peptide variant is often used in vaccine formulations.
  • Double Substitutions: Incorporation of beta-amino acid residues alongside substitutions at primary anchor residues (e.g., Leu for Ala at position 28) can increase MHC binding capacity and T-cell recognition, as demonstrated in synthetic analogues.

Preparation of Vaccine Formulations Containing MART-1(27-35)

MART-1(27-35) peptides are commonly formulated with adjuvants to enhance immune responses in clinical vaccine trials:

  • Adjuvant Emulsions: The peptide is emulsified in incomplete Freund’s adjuvant or Montanide ISA-51 VG to create a water-in-oil emulsion that stabilizes the peptide and promotes sustained antigen release.
  • Combination with Immunomodulators: Vaccines often combine MART-1(27-35) with immunostimulatory agents such as GM-CSF and TLR-9 agonists (e.g., PF-3512676) to boost dendritic cell activation and T-cell responses.

Example of Vaccine Preparation (per injection site):

Component Amount Volume Notes
MART-1(27-35) peptide 100 µg 0.1 mL Synthetic peptide, >95% purity
GM-CSF 80 µg 0.16 mL Reconstituted from lyophilized vial
PF-3512676 (TLR9 agonist) 0.6 mg 0.04 mL Synthetic oligodeoxynucleotide
Sterile saline - 0.20 mL Diluent
Montanide ISA-51 VG - 0.5 mL Adjuvant oil for emulsion (1:1 ratio)

The components are mixed using a syringe method to form a stable water-in-oil emulsion prior to subcutaneous administration.

Quality Control and Analytical Methods

  • Purity Assessment: HPLC is used to confirm peptide purity, typically achieving >95%.
  • Mass Spectrometry: Confirms molecular weight and sequence integrity.
  • Binding Affinity Assays: Peptide binding to HLA-A2 molecules is evaluated using biochemical assays to ensure proper MHC presentation.
  • Immunogenicity Testing: Functional assays such as IFN-γ ELISPOT measure CD8+ T-cell responses to the peptide in vitro and in clinical samples.

Summary Table of Preparation Parameters for MART-1(27-35)

Parameter Description/Value Reference
Peptide Sequence AAGIGILTV
Synthesis Method Solid-phase peptide synthesis (Fmoc)
Purity >95% by HPLC
Modifications Leucine substitution at position 27 (27L)
Vaccine Formulation Emulsion with Montanide ISA-51 VG
Adjuvants Included GM-CSF, PF-3512676 (TLR9 agonist)
Dosage per Injection Site 100 µg peptide, 80 µg GM-CSF, 0.6 mg PF-3512676
Analytical Techniques HPLC, mass spectrometry, ELISPOT

Research Findings on Preparation Impact

  • Peptide analogues with double substitutions exhibit enhanced MHC binding and prolonged complex stability, which may improve vaccine efficacy.
  • Combination of MART-1(27-35) with potent adjuvants like PF-3512676 and GM-CSF in oil emulsions has been shown to be safe and immunogenic in clinical trials, inducing measurable CD8+ T-cell responses without severe toxicity.
  • The syringe method of vaccine emulsion preparation ensures consistent and stable formulations suitable for clinical administration.

Q & A

Q. What are the structural and biochemical properties of MART-1(27-35) critical for its role in melanoma immunotherapy?

MART-1(27-35) is a nonameric peptide (AAGIGILTV) derived from the melanoma-associated antigen Melan-A/MART-1. Its molecular weight is 813.98–874.03 Da (depending on formulation), with a hydrophobic profile that facilitates HLA-A*0201 binding. The peptide’s stability is pH-dependent (isoelectric point ~6.11), requiring storage at -20°C in lyophilized form to prevent degradation . Its sequence includes a conserved Ile-Leu-Thr motif critical for TCR recognition .

Q. How is MART-1(27-35) processed and presented by antigen-presenting cells to activate CD8+ T cells?

The peptide is loaded onto HLA-A*0201 molecules in the endoplasmic reticulum and transported to the cell surface. Structural studies show that residues 2 (Ala), 3 (Gly), and 9 (Val) anchor the peptide into the MHC binding groove, while residues 4–8 (Ile-Gly-Ile-Leu-Thr) form a solvent-exposed arch recognized by TCRs . This presentation enables cytotoxic T lymphocytes (CTLs) to identify and eliminate melanoma cells expressing MART-1 .

Q. What protocols ensure optimal handling of MART-1(27-35) in T-cell activation assays?

Reconstitute lyophilized peptide in sterile water or PBS (pH 7.4) to 1–10 mg/mL. Avoid freeze-thaw cycles; aliquot and store at -80°C for long-term use (2-year stability). Verify purity (>95%) via HPLC or mass spectrometry before functional assays . For in vitro stimulation, use 1–10 µM peptide with dendritic cells or artificial antigen-presenting cells .

Advanced Research Questions

Q. How does the TCR DMF5 achieve high-affinity binding to MART-1(27-35)/HLA-A2 complexes?

X-ray crystallography (2.3 Å resolution) reveals that TCR DMF5 binds diagonally across the MHC-peptide complex, with complementary determining regions (CDRs) engaging residues Ile-4, Gly-5, and Leu-7 of MART-1(27-35). The CDR3β loop forms hydrogen bonds with Thr-8, while CDR1α stabilizes the complex via van der Waals interactions. This unique orientation explains DMF5’s superior affinity compared to cross-reactive TCRs like DMF4 .

Q. Why does leucine substitution at position 27 (27L) enhance MART-1(27-35) immunogenicity?

The 27L modification (AAGIGILTV → LAGIGILTV) increases peptide binding stability to HLA-A*0201 by 2–3 fold, as measured by thermal denaturation assays. This enhances T-cell activation thresholds, with modified peptides inducing 30–50% stronger CTL responses in vitro compared to wild-type sequences. Clinical trials using 27L variants report improved tumor infiltration of antigen-specific T cells .

Q. How can researchers address variability in MART-1(27-35)-specific T-cell responses across clinical cohorts?

Key variables include:

  • Peptide purity : Use HPLC-validated batches (>98%) to exclude truncated isoforms .
  • HLA typing : Confirm HLA-A*0201 status via PCR or flow cytometry .
  • Assay conditions : Standardize cytokine (IFN-γ, IL-2) readouts with ELISpot or intracellular staining .
  • Patient stratification : Account for tumor mutational burden and prior immunotherapy exposure .

Q. What methodologies resolve contradictions in reported HLA-A2 binding affinities of MART-1(27-35) variants?

Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd) with competitive MHC stabilization assays. For example, the wild-type peptide shows a KD of 50–100 nM, while 27L variants achieve KD < 20 nM. Discrepancies often arise from differences in peptide-MHC off-rates or buffer conditions (e.g., pH 5.5 vs. 7.4) .

Q. How can computational modeling optimize MART-1(27-35) epitopes for TCR recognition?

Molecular dynamics simulations (e.g., GROMACS) predict how substitutions (e.g., Ile → Val at position 6) alter TCR-peptide-MHC ternary complex stability. Docking tools like AutoDock Vina screen peptide libraries for enhanced binding, validated via in vitro cytotoxicity assays .

Methodological Best Practices

  • Structural analysis : Use X-ray crystallography or cryo-EM to map TCR-peptide-MHC interactions .
  • Immunogenicity testing : Pair tetramer staining with functional assays (e.g., CFSE dilution) to quantify T-cell proliferation .
  • Data reporting : Include peptide lot numbers, storage conditions, and HLA-restriction details to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.